Cas no 2171923-23-0 (3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-ene-1-amidocyclobutane-1-carboxylic acid)

3-5-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)シクロヘキサ-3-エン-1-アミドシクロブタン-1-カルボン酸は、高度に機能化された環状化合物であり、ペプチド合成や医薬品中間体として重要な役割を果たします。この化合物は、フルオレニルメトキシカルボニル(Fmoc)保護基を有しており、固相ペプチド合成(SPPS)においてアミノ基の選択的保護が可能です。シクロヘキセンとシクロブタン環の剛直な構造は、分子の立体配置を制御し、標的分子との特異的相互作用を促進します。カルボン酸基はさらに修飾可能な官能基を提供し、多様な誘導体合成への応用が期待されます。特に創薬研究において、構造の精密な制御が求められる場面で有用性を示します。

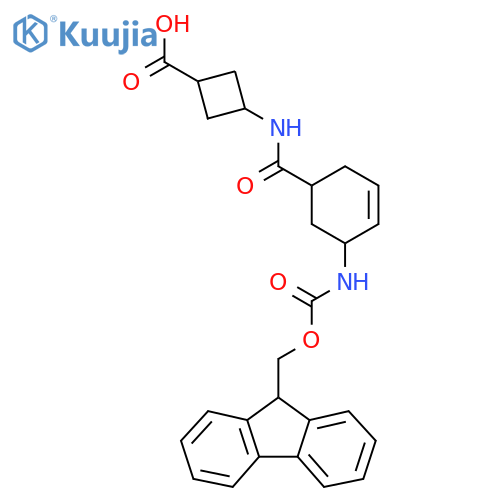

2171923-23-0 structure

商品名:3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-ene-1-amidocyclobutane-1-carboxylic acid

3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-ene-1-amidocyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-ene-1-amidocyclobutane-1-carboxylic acid

- (1r,3r)-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-amido]cyclobutane-1-carboxylic acid

- 2171372-75-9

- EN300-1555653

- (1s,3s)-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-amido]cyclobutane-1-carboxylic acid

- 3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-amido]cyclobutane-1-carboxylic acid

- 2171923-23-0

- EN300-1555651

- EN300-1555652

- 2171450-15-8

-

- インチ: 1S/C27H28N2O5/c30-25(28-19-13-17(14-19)26(31)32)16-6-5-7-18(12-16)29-27(33)34-15-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-5,7-11,16-19,24H,6,12-15H2,(H,28,30)(H,29,33)(H,31,32)

- InChIKey: YXYIFVUOVHRALT-UHFFFAOYSA-N

- ほほえんだ: OC(C1CC(C1)NC(C1CC=CC(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

- せいみつぶんしりょう: 460.19982200g/mol

- どういたいしつりょう: 460.19982200g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 34

- 回転可能化学結合数: 7

- 複雑さ: 785

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 105Ų

3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-ene-1-amidocyclobutane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1555651-0.25g |

3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-amido]cyclobutane-1-carboxylic acid |

2171923-23-0 | 0.25g |

$3099.0 | 2023-07-10 | ||

| Enamine | EN300-1555651-50mg |

3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-amido]cyclobutane-1-carboxylic acid |

2171923-23-0 | 50mg |

$2829.0 | 2023-09-25 | ||

| Enamine | EN300-1555651-2.5g |

3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-amido]cyclobutane-1-carboxylic acid |

2171923-23-0 | 2.5g |

$6602.0 | 2023-07-10 | ||

| Enamine | EN300-1555651-0.05g |

3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-amido]cyclobutane-1-carboxylic acid |

2171923-23-0 | 0.05g |

$2829.0 | 2023-07-10 | ||

| Enamine | EN300-1555651-10000mg |

3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-amido]cyclobutane-1-carboxylic acid |

2171923-23-0 | 10000mg |

$14487.0 | 2023-09-25 | ||

| Enamine | EN300-1555651-5000mg |

3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-amido]cyclobutane-1-carboxylic acid |

2171923-23-0 | 5000mg |

$9769.0 | 2023-09-25 | ||

| Enamine | EN300-1555651-10.0g |

3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-amido]cyclobutane-1-carboxylic acid |

2171923-23-0 | 10.0g |

$14487.0 | 2023-07-10 | ||

| Enamine | EN300-1555651-250mg |

3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-amido]cyclobutane-1-carboxylic acid |

2171923-23-0 | 250mg |

$3099.0 | 2023-09-25 | ||

| Enamine | EN300-1555651-1000mg |

3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-amido]cyclobutane-1-carboxylic acid |

2171923-23-0 | 1000mg |

$3368.0 | 2023-09-25 | ||

| Enamine | EN300-1555651-2500mg |

3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-amido]cyclobutane-1-carboxylic acid |

2171923-23-0 | 2500mg |

$6602.0 | 2023-09-25 |

3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-ene-1-amidocyclobutane-1-carboxylic acid 関連文献

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

2171923-23-0 (3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-ene-1-amidocyclobutane-1-carboxylic acid) 関連製品

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量